Bromo-deaza-S-adenosylhomocysteine is a synthetic compound that serves as a potent and selective inhibitor of the protein lysine methyltransferase DOT1L. This compound is an analogue of S-adenosylhomocysteine, which is a by-product of S-adenosyl methionine-dependent methyltransferase activity. Bromo-deaza-S-adenosylhomocysteine has been shown to significantly inhibit DOT1L, which plays a crucial role in chromatin-mediated signaling and gene expression regulation, particularly in the context of certain leukemias .
Bromo-deaza-S-adenosylhomocysteine is classified as a methyltransferase inhibitor. It is derived from modifications to the natural cofactor S-adenosylhomocysteine, with the introduction of a bromine atom enhancing its inhibitory potency against DOT1L by approximately eight times compared to its parent compound .
The synthesis of bromo-deaza-S-adenosylhomocysteine involves several key steps:
Bromo-deaza-S-adenosylhomocysteine has a complex molecular structure characterized by its adenosine scaffold, which is similar to that of S-adenosylhomocysteine. The introduction of the bromine atom creates unique interactions within the DOT1L binding site, enhancing selectivity and potency .
Key structural features include:
Bromo-deaza-S-adenosylhomocysteine primarily undergoes substitution reactions due to the presence of the bromine atom. It can also engage in methylation reactions that mimic the effects of S-adenosylhomocysteine on enzymatic activity:
The primary product resulting from the action of bromo-deaza-S-adenosylhomocysteine is the inhibition of DOT1L activity, leading to decreased aberrant methylation of lysine 79 on histone H3, which is implicated in certain leukemias .
Bromo-deaza-S-adenosylhomocysteine exerts its inhibitory effects by mimicking S-adenosylhomocysteine, thereby blocking the enzymatic activity of DOT1L. This inhibition disrupts the normal methylation processes associated with gene regulation:
Bromo-deaza-S-adenosylhomocysteine is typically presented as a crystalline solid with specific melting points that can vary based on purity and synthesis methods.
The compound exhibits:
Relevant data include:
Bromo-deaza-S-adenosylhomocysteine has several important applications in scientific research:
Co-crystal structures of the bromo-deaza-SAH–Disruptor of Telomeric Silencing 1-Like (DOT1L) complex resolved at 2.28 Å resolution provide atomic-level insights into the inhibitor’s binding mode. The compound occupies the S-adenosylmethionine (SAM) cofactor binding pocket within the catalytic domain of DOT1L (residues 1–332), adopting a binding pose nearly identical to that of the endogenous reaction by-product S-adenosyl-L-homocysteine (SAH). Structural superimposition reveals a root-mean-square deviation (RMSD) of merely 0.5 Å between the DOT1L–SAH and DOT1L–bromo-deaza-SAH complexes, indicating minimal protein backbone distortion upon inhibitor binding. The adenine ring of bromo-deaza-SAH engages in conserved hydrogen-bonding interactions with DOT1L residues Asp161, Asn241, and Glu186, mirroring contacts made by the adenine moiety of SAM or SAH. Crucially, the 7-deaza modification of the adenine scaffold enables optimal positioning of the bromine atom within a dedicated subpocket of the catalytic site, while the homocysteine tail maintains ionic interactions with DOT1L’s Asp222 [1] [2] [4].
Table 1: Key Interactions in the Bromo-Deaza-SAH–DOT1L Co-Crystal Structure
Bromo-Deaza-SAH Moiety | DOT1L Residue | Interaction Type | Distance (Å) |
---|---|---|---|
N6 of adenine | Asp161 | Hydrogen bond | 2.8 |
N1 of adenine | Asn241 | Hydrogen bond | 3.0 |
N7 position (Br atom) | Phe245, Val249 | Hydrophobic | 3.5–4.0 |
α-Amino group (homocysteine) | Asp222 | Ionic | 2.9 |
α-Carboxylate (homocysteine) | Lys186 | Hydrogen bond | 3.2 |
Halogenation at the 7-position of the 7-deazaadenine scaffold is the principal determinant of both potency and selectivity. The bromine atom projects into a hydrophobic cavity formed by side chains of Phe245, Val249, Leu224, and Pro133. This cavity exhibits high shape complementarity to halogens (Br or I), with the bromine forming van der Waals contacts at distances of 3.5–4.0 Å. Mutagenesis studies confirm that substitution of Phe245 with smaller residues (e.g., alanine) drastically reduces inhibitor affinity, underscoring the necessity of this hydrophobic environment. Notably, this cavity is uniquely present in DOT1L among histone methyltransferases; SET domain-containing enzymes possess a deep channel at the equivalent position that accommodates a conserved water-mediated hydrogen-bonding network involving the N7 atom of adenine. Bromine substitution sterically and electrostatically disrupts this network, rendering bromo-deaza-SAH inactive against SET domain enzymes such as Mixed Lineage Leukemia protein (MLL), Enhancer of Zeste Homolog 2 (EZH2), SET Domain Containing 7 (SETD7), and Suppressor of Variegation 3-9 Homolog 2 (SUV39H2) [1] [2] [3].
Bromo-deaza-SAH functions as a direct competitive antagonist of SAM binding, with a dissociation constant (Kᵢ) of 38 ± 2 nM against DOT1L. Biochemical assays using radiolabeled SAM demonstrate an 8-fold increase in potency compared to SAH (Kᵢ = 600 ± 4 nM). This enhancement is attributed to the bromine atom’s optimal filling of the hydrophobic subpocket, which SAH cannot access. Selectivity profiling across methyltransferases reveals that bromo-deaza-SAH exhibits >2,500-fold selectivity against SET-domain lysine methyltransferases and >20-fold selectivity against non-SET enzymes. Competitive activity is observed against Nicotinamide N-Methyltransferase (NNMT), DNA Methyltransferase 1 (DNMT1), Protein Arginine Methyltransferase 3 (PRMT3), and Protein Arginine Methyltransferase 5 (PRMT5), albeit with significantly reduced potency (Kᵢ = 0.75–1.15 μM) compared to DOT1L. This pattern aligns with structural analyses: PRMTs lack the hydrophobic residues equivalent to Phe245/Val249 in DOT1L, while DNMT1 sterically clashes with the bromine due to Leu1247 and Phe1145 occupying the analogous space [1] [2] [4].
Table 2: Selectivity Profile of Bromo-Deaza-SAH Against Methyltransferases
Methyltransferase | Kᵢ (μM) | Fold Selectivity (vs. DOT1L) |
---|---|---|
DOT1L | 0.038 ± 0.002 | 1 |
Nicotinamide N-Methyltransferase (NNMT) | 0.75 ± 0.05 | 20 |
DNA Methyltransferase 1 (DNMT1) | 0.95 ± 0.10 | 25 |
Protein Arginine Methyltransferase 3 (PRMT3) | 1.15 ± 0.10 | 30 |
Protein Arginine Methyltransferase 5 (PRMT5) | 1.15 ± 0.15 | 30 |
Mixed Lineage Leukemia Protein (MLL) | No inhibition | >2,500 |
Enhancer of Zeste Homolog 2 (EZH2) | No inhibition | >2,500 |
Unlike bulkier DOT1L inhibitors (e.g., EPZ004777), bromo-deaza-SAH does not induce significant conformational remodeling of the catalytic domain. Superimposition of DOT1L–bromo-deaza-SAH with DOT1L–SAH structures confirms nearly identical backbone configurations, with no displacement of secondary structural elements such as the αX helix. This contrasts with inhibitors bearing tert-butyl-phenyl-urea extensions (e.g., EPZ004777), which trigger collapse of the active-site loop (residues 130–139) and inward movement of the αX helix, creating an auxiliary hydrophobic pocket. The absence of allosteric effects in bromo-deaza-SAH binding underscores its role as a "pure" SAM-competitive inhibitor that exploits the pre-existing cofactor-binding topology. Consequently, bromo-deaza-SAH serves as a critical tool compound for distinguishing between competitive versus allosteric inhibition mechanisms and validating the druggability of DOT1L’s native SAM-binding site [1] [2] [3].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: